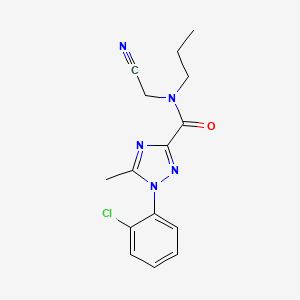

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Applications De Recherche Scientifique

Photoelectric Conversion in Solar Cells

Research has explored carboxylated cyanine dyes, including quinazoline derivatives, to improve the photoelectric conversion efficiency of dye-sensitized solar cells. By co-sensitizing solar cells with these dyes, a significant enhancement in power conversion efficiency was observed, suggesting the potential of quinazoline derivatives in solar energy applications (Wu et al., 2009).

Heterocyclic Chemistry and Synthetic Applications

Quinazoline derivatives are central to the formation of heterocyclic compounds through reactions such as the Nitrile Carboxamide Rearrangement. These reactions facilitate the synthesis of complex molecules, including hexahydroquinazolines and imidazoloquinazolindiones, which have implications in developing new chemical entities with potential biological activities (Bischoff & Schroeder, 1983).

Supramolecular Gelators and Silver(I) Complexes

Quinoline-urea derivatives have been investigated for their ability to form gels in combination with silver(I) compounds. These studies aim at developing new materials with potential applications in photophysics and materials chemistry. The gelation properties and the ability to form structurally diverse complexes highlight the versatility of quinazoline derivatives in supramolecular chemistry (Braga et al., 2013).

Antimicrobial Activity

The synthesis of quinazoline derivatives and their evaluation for antimicrobial activity represent another significant application. By modifying the quinazoline core and introducing various substituents, researchers aim to discover new antimicrobial agents with improved efficacy against resistant strains of bacteria and fungi (Patel & Shaikh, 2011).

BRAFV600E Inhibition in Cancer Therapy

In the context of medicinal chemistry, quinazoline derivatives have been designed as inhibitors of the BRAFV600E kinase, a target in cancer therapy. These compounds exhibit potent inhibitory activity against both mutant and wild-type BRAF kinase, demonstrating the therapeutic potential of quinazoline derivatives in treating cancers driven by BRAF mutations (Holladay et al., 2011).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea involves the condensation of 3-butyl-2-hydroxyquinazolin-4(1H)-one with 2-cyanobenzaldehyde, followed by the reaction of the resulting Schiff base with urea to form the final product.", "Starting Materials": [ "3-butyl-2-hydroxyquinazolin-4(1H)-one", "2-cyanobenzaldehyde", "urea", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2-hydroxyquinazolin-4(1H)-one (1.0 g, 5.0 mmol) and 2-cyanobenzaldehyde (0.92 g, 5.0 mmol) in ethanol (20 mL) and add a few drops of sodium hydroxide solution (10% w/v).", "Step 2: Heat the reaction mixture under reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in hot ethanol (20 mL) and add urea (0.54 g, 9.0 mmol).", "Step 5: Heat the reaction mixture under reflux for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 7: Wash the solid with water and dry in a vacuum oven to obtain the final product, (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea." ] } | |

Numéro CAS |

941984-38-9 |

Nom du produit |

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea |

Formule moléculaire |

C20H19N5O2 |

Poids moléculaire |

361.405 |

Nom IUPAC |

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(2-cyanophenyl)urea |

InChI |

InChI=1S/C20H19N5O2/c1-2-3-12-25-18(15-9-5-7-11-17(15)23-20(25)27)24-19(26)22-16-10-6-4-8-14(16)13-21/h4-11H,2-3,12H2,1H3,(H2,22,24,26) |

Clé InChI |

MXTOPKBEEXTJDX-HKOYGPOVSA-N |

SMILES |

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

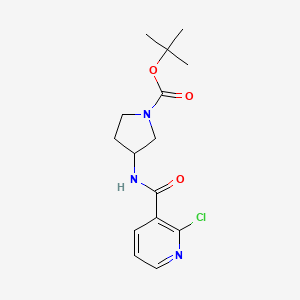

![Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2692525.png)

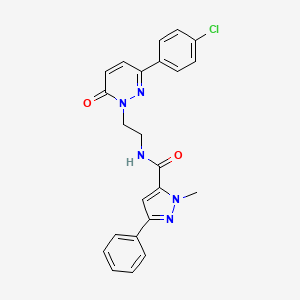

![6-[5-(1,3-Thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692527.png)

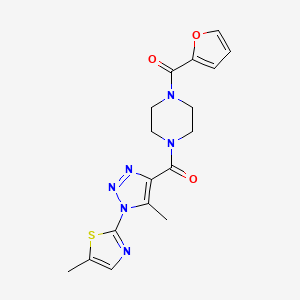

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)